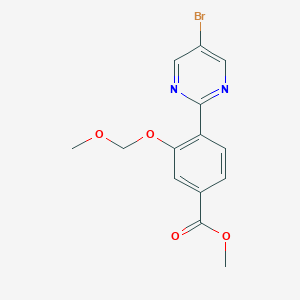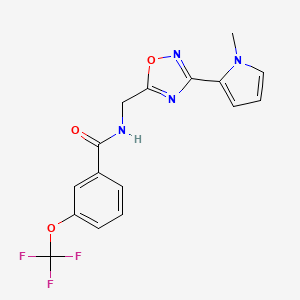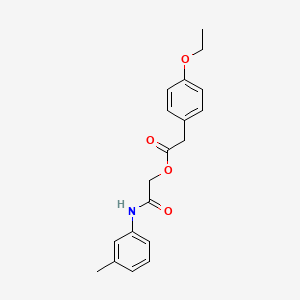
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, a pyrimidine derivative, undergoes bromination to introduce the bromine atom at the 5-position of the pyrimidine ring.
Methoxymethylation: The intermediate product is then subjected to methoxymethylation to introduce the methoxymethoxy group.
Esterification: Finally, the compound is esterified with methyl benzoate to form the desired product.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups present in the molecule. These reactions typically require specific oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions often involve palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.
Aplicaciones Científicas De Investigación
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: The compound may be used in the study of biological processes and pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of related compounds.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for use in various industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and methoxymethoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(5-bromopyrimidin-2-yl)benzoate: This compound lacks the methoxymethoxy group, which may affect its chemical reactivity and biological activity.
Methyl 4-(5-chloropyrimidin-2-yl)-3-(methoxymethoxy)benzoate: The substitution of bromine with chlorine can lead to differences in reactivity and interactions with molecular targets.
Methyl 4-(5-bromopyrimidin-2-yl)-3-hydroxybenzoate: The presence of a hydroxy group instead of a methoxymethoxy group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 4-(5-bromopyrimidin-2-yl)-3-(methoxymethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O4/c1-19-8-21-12-5-9(14(18)20-2)3-4-11(12)13-16-6-10(15)7-17-13/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTBBAIWNQRJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC(=C1)C(=O)OC)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/new.no-structure.jpg)


![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)
![7-methyl-1-[(4-methylphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B3016776.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B3016780.png)


![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)
![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)
